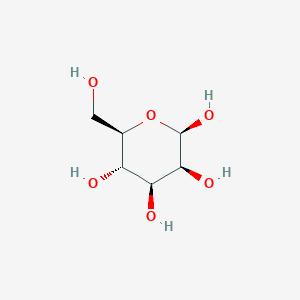

beta-D-Mannopyranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-RWOPYEJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015877 | |

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7322-31-8, 120442-57-1 | |

| Record name | β-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7322-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120442-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Mannopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Beta D Mannopyranose and Its Derivatives

Stereoselective Glycosylation Strategies for beta-Mannosidic Linkages

Achieving high stereoselectivity in the formation of β-mannosidic bonds is crucial for the synthesis of numerous biologically important glycoconjugates, such as those found in N-linked glycoproteins. thieme-connect.comcdnsciencepub.comresearchgate.net The development of effective β-mannosylation methods has been a major focus of synthetic organic chemistry. researchgate.net Strategies often involve intricate control of reaction intermediates and transition states to guide the incoming nucleophile (aglycon) to the β-face of the mannosyl donor.

Intramolecular aglycon delivery (IAD) is a powerful strategy that ensures high stereoselectivity by tethering the glycosyl acceptor to the glycosyl donor before the glycosylation event. wikipedia.org This pre-organization forces the acceptor to attack the anomeric center from a specific face, leading to the desired 1,2-cis-β-glycoside. wikipedia.org

A notable IAD method involves the use of a p-methoxybenzyl (PMB) group at the C-2 position of a mannosyl donor. thieme-connect.com In this approach, the aglycon is first linked to the PMB ether through an oxidative coupling reaction, forming a mixed acetal (B89532) intermediate. thieme-connect.com Subsequent activation of the anomeric leaving group, often a thioglycoside, triggers the intramolecular delivery of the aglycon to the β-face of the oxocarbenium ion intermediate. This method has been successfully used to synthesize di- and trisaccharides corresponding to the backbone of asparagine-linked oligosaccharides in high yields (75-85%) and with complete β-selectivity. thieme-connect.com The efficiency of this IAD protocol was significantly improved by modifying the protecting groups at the C-4 and C-6 positions, replacing the traditional benzylidene acetal with a cyclohexylidene or a tetraisopropyldisiloxane (TIPDS) group. thieme-connect.com

The general IAD strategy can be summarized as follows:

The glycosyl acceptor is temporarily tethered to the glycosyl donor, typically at the C-2 position. wikipedia.org

The anomeric leaving group of the donor is activated.

The tethered acceptor performs an intramolecular attack on the anomeric center, leading to the formation of the β-mannosidic linkage. wikipedia.org

The tether is cleaved to release the final glycoside product.

This approach has been shown to provide complete stereoselectivity in numerous cases, even in the presence of competing nucleophiles like methanol. cdnsciencepub.comresearchgate.net However, limitations have been observed, particularly in block synthesis approaches for larger oligosaccharides like the core pentasaccharide of N-linked glycoproteins. cdnsciencepub.comresearchgate.net

| Mannosyl Donor Protecting Group (C-4/C-6) | Product Yield | Stereoselectivity | Reference |

|---|---|---|---|

| Benzylidene | 55% | β-only | thieme-connect.com |

| Cyclohexylidene | 75-85% | β-only | thieme-connect.com |

| TIPDS | 75-85% | β-only | thieme-connect.com |

The nature of the leaving group at the anomeric center and the participation of neighboring groups profoundly influence the stereochemical outcome of glycosylation. While neighboring group participation (NGP) by an acyl substituent at C-2 is a reliable method for synthesizing 1,2-trans-glycosides, its application for 1,2-cis linkages is more complex. researchgate.netru.nlnih.gov

Recent developments have demonstrated that novel mannosyl donors with thioether auxiliaries at C-2 can provide 1,2-cis-mannosides through NGP. ru.nlnih.gov A key design element in this strategy is the use of a C-4 locked mannuronic acid lactone structure, which forces the pyranose ring into a conformation that favors NGP to form the β-product. ru.nlnih.gov

Another strategy involves a one-pot sequence of chlorination and iodination of a glycosyl hemiacetal, followed by glycosylation. rsc.org This method generates an α-glycosyl iodide intermediate in situ. The high β-selectivity observed is proposed to result from a subsequent SN2-type displacement of the iodide by the glycosyl acceptor, promoted by lithium iodide. rsc.org This technique avoids the need for conformationally restricted donors or specific directing groups. rsc.org

Anomeric O-alkylation represents another leaving group-based approach. The direct O-alkylation of a partially protected D-mannose with an electrophile derived from another sugar, mediated by cesium carbonate, has been shown to produce β-mannosides. umich.edu This method relies on the formation of an anomeric cesium alkoxide that reacts with an electrophile, such as a triflate, to form the glycosidic bond. umich.edunih.gov DFT calculations suggest that cesium chelation with oxygen atoms at C-2, C-3, and C-6 favors the formation of an equatorial anomeric alkoxide, which leads to the high β-selectivity. nih.gov

Hydrogen-bond-mediated aglycone delivery (HAD) is a sophisticated technique that utilizes a directing group placed at a remote position on the glycosyl donor. umsl.edu This directing group, typically a picoloyl (Pico) or picolinyl (Pic) group, forms a hydrogen bond with the incoming glycosyl acceptor's hydroxyl group, guiding it to the desired face of the anomeric center. umsl.eduacs.orgnih.gov

This strategy has proven particularly effective for β-mannosylation. umsl.edu By installing a picoloyl group at the C-3 position of the mannosyl donor, a high degree of stereocontrol can be achieved, leading to the formation of β-mannosides at ambient temperatures. umsl.eduacs.org The hydrogen bond acts as a temporary, non-covalent tether, pre-organizing the donor-acceptor complex in a transition state that favors β-glycoside formation. umsl.eduresearchgate.net This method provides a practical route to challenging β-mannosidic linkages, including those involving D-mannosamine and D-mannuronic acid. umsl.edu

| Directing Group Position | Directing Group | Outcome | Reference |

|---|---|---|---|

| C-3 | O-Picoloyl | High β-selectivity | umsl.eduacs.org |

| Remote (C-3, C-4, C-6) | O-Picoloyl / O-Picolinyl | High facial selectivity | acs.org |

Boron-mediated aglycon delivery (BMAD) has emerged as a novel strategy for regio- and stereoselective glycosylation. researchgate.net This method often involves the use of boronic acid catalysts to form a temporary covalent tether between the glycosyl donor and the acceptor.

In the context of β-mannosylation, a boronic acid catalyst can be used with a 1,2-anhydropyranose donor (a Brønsted acid-activatable donor). nih.gov This approach facilitates the regioselective glycosylation of polyols. For instance, the reaction of 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-mannopyranose with various acceptors in the presence of an arylboronic acid catalyst has been shown to produce β-mannosides with high selectivity. This method was successfully applied to the synthesis of a tetrasaccharide repeating unit of the lipopolysaccharide from E. coli O75. bohrium.com The boron reagent activates the acceptor diol and directs its delivery to the anomeric center of the donor, leading to the selective formation of the β-linkage.

Synthesis of Anhydro-beta-D-Mannopyranose Derivatives

Anhydrosugars are valuable synthetic intermediates in carbohydrate chemistry due to their conformationally rigid bicyclic structures. This rigidity can be exploited to achieve high selectivity in subsequent chemical transformations.

1,6-Anhydro-β-D-mannopyranose, also known as mannosan, is a key derivative of mannose. caymanchem.com Its constrained structure makes it a useful building block for synthesizing complex carbohydrates.

A primary method for its synthesis is the acid-catalyzed intramolecular cyclization of D-mannose or its derivatives. This reaction involves treating the starting material with an acid, which promotes the formation of the 1,6-glycosidic bond, yielding the bicyclic anhydro structure.

More modern and efficient methods have also been developed. Microwave-assisted heating has been shown to be a rapid technique for synthesizing 1,6-anhydro-β-D-mannopyranose. The dehydration of D-mannose or the demethanolization of methyl-α-D-mannopyranoside can be achieved effectively under microwave irradiation without a catalyst, using a solvent like sulfolane (B150427).

1,6-Anhydro-beta-D-Mannopyranose Synthesis

Acid-Catalyzed Cyclization Pathways

The cyclization of D-mannose in the presence of an acid catalyst leads to the formation of an intramolecular hemiacetal, resulting in the six-membered pyranose ring. wikipedia.org This equilibrium process involves the nucleophilic attack of the hydroxyl group at C-5 on the carbonyl carbon (C-1). wikipedia.org Protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the C-1 carbon, facilitating the intramolecular attack. masterorganicchemistry.com

This cyclization is not stereospecific and results in a mixture of both the alpha and beta anomers. The beta-D-mannopyranose anomer is characterized by the equatorial orientation of the anomeric hydroxyl group. The distribution of the anomers in the equilibrium mixture is influenced by thermodynamic stability. wikipedia.org

A practical example of acid-catalyzed synthesis that yields this compound derivatives is the propargylation of D-mannose. In a study utilizing sulfuric acid on silica (B1680970) as a catalyst, the reaction of D-mannose with propargyl alcohol yielded a mixture of anomers, including 8% of the beta-D-mannopyranoside. nih.gov Another approach using hydrochloric acid also produced a mixture containing the beta-pyranoside anomer. nih.gov

Table 1: Acid-Catalyzed Propargylation of D-Mannose

| Catalyst | Product Distribution | Total Yield (%) |

|---|---|---|

| H₂SO₄·silica | α-pyranoside (26%), β-pyranoside (8%), α-furanoside (2%), β-furanoside (1%) | 37 |

| Hydrochloric Acid | α-pyranoside (7.0%), β-pyranoside (3.1%), α-furanoside (12.8%), β-furanoside (2.3%) | 25.2 |

Data sourced from a study on the selectivity of D-mannose O¹-propargylation. nih.gov

Base-Mediated Intramolecular Nucleophilic Substitution

A selective method for the synthesis of beta-D-mannosides involves an intramolecular nucleophilic substitution (SN2) reaction. This approach achieves an inversion of configuration at the C-2 position of a beta-D-glucoside precursor. nih.gov

In this strategy, a beta-D-glucoside is functionalized with a good leaving group, such as a triflate (O-trifyl), at the C-2 position. A participating neighboring group is installed at the C-3 position. The synthesis begins with the preparation of a beta-D-glucoside carrying a participating group, for instance, an N-phenylcarbamoyl group at the O-3 position. nih.gov

Upon activation, the C-3 participating group executes an intramolecular nucleophilic attack on the C-2 carbon, displacing the triflate group with inversion of stereochemistry. This SN2 reaction transforms the gluco-configuration into the manno-configuration. The subsequent intramolecular attack by the neighboring carbamoyl (B1232498) group results in the formation of a 2,3-carbonate of the desired beta-D-mannoside. nih.gov

Microwave-Assisted Dehydration Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In carbohydrate chemistry, it has been effectively employed for dehydration reactions to produce anhydro sugars. The selective synthesis of 1,6-anhydro-β-d-mannopyranose can be achieved through the microwave-assisted heating of D-mannose or its methyl glycosides. researchgate.netnih.gov

This method involves irradiating a solution of the starting material, such as methyl-α-d-mannopyranoside (MαMP), in a high-boiling solvent like sulfolane. researchgate.netnih.gov The process is typically carried out without a catalyst and for a short duration. For instance, microwave irradiation of MαMP in ordinary sulfolane at 240°C for 3 minutes selectively yields 1,6-anhydro-β-d-mannopyranose (AMP) in high yield. researchgate.netnih.gov

Table 2: Microwave-Assisted Synthesis of 1,6-Anhydro-β-d-mannopyranose (AMP)

| Starting Material | Solvent | Temperature (°C) | Time (min) | Product Ratio (AMF:AMP) |

|---|---|---|---|---|

| Methyl-α-d-mannopyranoside (MαMP) | Ordinary Sulfolane | 240 | 3 | 4:96 |

| Methyl-α-d-mannofuranoside (MαMF) | Dry Sulfolane | 220 | 3 | 97:3 |

AMF refers to 1,6-anhydro-β-d-mannofuranose. Data from studies on microwave-assisted heating for anhydromannose synthesis. researchgate.netnih.gov

1,2-Anhydro-beta-D-Mannopyranose Synthesis

1,2-Anhydro sugars are valuable intermediates in glycosylation reactions due to the high reactivity of their strained epoxide ring. chimia.chnih.gov The synthesis of protected 1,2-anhydro sugars is commonly achieved through two main methods. chimia.ch

One primary strategy involves the intramolecular nucleophilic attack of an oxyanion on the anomeric carbon. This is analogous to the synthesis of oxiranes via intramolecular substitution. chimia.ch For the synthesis of 1,2-anhydro-beta-D-mannopyranose derivatives, an improved method utilizes the ring closure of a suitably protected precursor. An example is the synthesis of 1,2-anhydro-3,4,6-tri-O-benzyl-β-D-mannopyranose, which can be achieved from a 2-O-acetyl-3,4,6-tri-O-benzyl-α-D-mannopyranosyl chloride intermediate. researchgate.net

1,4-Anhydro-alpha-D-Mannopyranose Synthesis

The synthesis of the less common 1,4-anhydro sugars presents unique challenges. The first successful synthesis of 1,4-anhydro-α-D-mannopyranose was accomplished through a base-mediated intramolecular nucleophilic substitution. chemrxiv.org

After exploring several unsuccessful routes, the successful pathway involved the use of 2,3,6-tri-O-benzyl-α-D-mannopyranosyl chloride as the precursor. Treatment of this compound with sodium hydride (NaH) in refluxing tetrahydrofuran (B95107) (THF) led to the formation of the desired 1,4-anhydro-2,3,6-tri-O-benzyl-α-D-mannopyranose, albeit in a low yield of 5%. The protecting benzyl (B1604629) groups were subsequently removed by hydrogenolysis to afford the final product, 1,4-anhydro-α-D-mannopyranose. chemrxiv.org

Preparation of Thio-beta-D-Mannopyranosides

Thioglycosides are analogs of O-glycosides where the anomeric oxygen is replaced by a sulfur atom. They are of significant interest as enzyme inhibitors and therapeutic agents due to their increased stability towards enzymatic and acidic hydrolysis.

Stereoselective Synthesis of 1-Thio-beta-D-Mannopyranosides

The synthesis of 1-thio-beta-D-mannopyranosides remains a challenging task in carbohydrate chemistry. However, several stereoselective methods have been developed.

One highly diastereoselective method involves the treatment of S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-alpha-D-mannopyranoside S-oxide with triflic anhydride (B1165640) and a non-nucleophilic base at low temperatures. This generates an intermediate alpha-mannosyl triflate. Subsequent addition of a primary, secondary, or tertiary thiol leads to the formation of the beta-thiomannoside via an SN2-like displacement in good yield and with excellent stereoselectivity. nih.gov

Another efficient approach utilizes the readily accessible 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-mannopyranose as the starting material. This method involves an in situ selective de-S-acetylation, followed by an SN2 reaction with an acceptor that has a suitable leaving group. The high nucleophilicity and slow anomerization of the intermediate thiol contribute to the high yield and stereoselectivity of this process, making it a practical route for the synthesis of 1-thio-β-mannopyranosides. researchgate.net

Synthesis of Modified this compound Building Blocks

The chemical synthesis of complex carbohydrates and glycoconjugates relies on the availability of well-defined and selectively protected monosaccharide building blocks. This compound, a key constituent of many biologically significant glycans, presents unique stereochemical challenges in glycosylation reactions. To address these challenges and facilitate the construction of mannose-containing oligosaccharides, a variety of modified this compound derivatives have been developed as versatile precursors and intermediates. These modifications involve the strategic introduction of protecting groups or functional moieties that can direct the stereochemical outcome of glycosylation reactions, allow for selective deprotection, or serve as handles for further chemical transformations.

Acetylated this compound Precursors

Acetylated derivatives of mannose are fundamental precursors in carbohydrate synthesis, serving as key intermediates for the preparation of glycosyl donors and other modified building blocks. The acetylation process involves the conversion of the hydroxyl groups of mannose to acetate (B1210297) esters, which are stable under a range of reaction conditions but can be readily removed.

A common method for the per-O-acetylation of D-mannose involves treatment with acetic anhydride in the presence of a base, such as pyridine. nih.gov In a typical procedure, D-mannose is dissolved in pyridine, and acetic anhydride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. nih.gov This process leads to the formation of penta-O-acetyl-D-mannopyranose as a mixture of anomers. Another approach utilizes iodine as a catalyst for the per-O-acetylation with acetic anhydride. nih.gov

| Precursor | Starting Material | Key Reagents | Typical Yield | Reference |

| Per-O-acetyl-mannopyranose | D-Mannose | Acetic Anhydride, Pyridine | Not specified | nih.gov |

| 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose | D-Mannose | Ac₂O-I₂, HBr in AcOH, EtOH-collidine, aq. HCl | 12-16% (overall) | nih.gov |

Azido-Deoxy-beta-D-Mannopyranosyl Carbonates

The 2-azido-2-deoxy-mannopyranose scaffold is a valuable building block in glycochemistry, serving as a masked precursor for the corresponding 2-amino-2-deoxy sugar (N-acetylmannosamine or ManNAc), a component of many bacterial polysaccharides and sialoglycans. The synthesis of beta-configured 2-azido-2-deoxy-D-mannopyranosyl carbonates has been developed as a practical route to these important intermediates.

An effective strategy involves a two-step process starting from the corresponding 2-hydroxy-beta-D-glucopyranosyl carbonates. researchgate.net The synthesis proceeds via the triflation of the C-2 hydroxyl group, followed by a stereospecific Sₙ2 displacement reaction with an azide (B81097) ion (e.g., sodium azide). researchgate.netnih.gov This inversion of configuration at the C-2 position converts the gluco-configured precursor into the desired manno-configured product in high yields. researchgate.net This approach has been used to prepare derivatives such as 1-O-allyloxycarbonyl-2-azido-2-deoxy-3-O-benzyl-4,6-O-isopropylidene-beta-D-mannopyranose. researchgate.net The resulting azido-mannopyranosyl carbonates are versatile glycosyl donors for the synthesis of complex oligosaccharides. researchgate.net

| Product | Precursor | Key Reaction Steps | Key Reagents | Reference |

| 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates | 2-hydroxy-beta-D-glucopyranosyl carbonates | 1. Triflation of C-2 OH2. Sₙ2 displacement with azide | Triflic anhydride, Sodium azide | researchgate.net |

| Methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 1. Regioselective sulfonation (triflation) at C-22. Nucleophilic displacement with azide | Triflic anhydride, Sodium azide | nih.gov |

Benzyl-Protected this compound Intermediates

Benzyl ethers are widely used as protecting groups in carbohydrate chemistry due to their stability under a broad range of reaction conditions and their ease of removal by catalytic hydrogenation. organic-chemistry.org The synthesis of benzyl-protected this compound intermediates is crucial for multi-step oligosaccharide synthesis.

One approach to obtaining beta-D-mannopyranosides involves the oxidation of suitably protected beta-D-glucopyranosides followed by stereoselective reduction. scispace.com For instance, methyl 3,4,6-tri-O-benzyl-β-D-glucoside can be oxidized with dimethyl sulfoxide (B87167) and acetic anhydride to yield the corresponding methyl β-D-arabino-hexopyranosidulose. scispace.com Subsequent catalytic hydrogenation of the ketone at C-2 proceeds with high stereoselectivity to give the manno-epimer. scispace.com Final debenzylation over palladium affords the methyl beta-D-mannopyranoside. scispace.com

A more direct, three-step synthesis has been developed for benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. researchgate.net This method provides a widely used building block in an efficient manner. Additionally, benzylidene acetals are frequently used to protect the 4- and 6-positions simultaneously. rsc.orgnih.gov The installation of a 4,6-O-benzylidene acetal can influence the stereochemical outcome of glycosylation reactions, favoring the formation of the β-mannosidic linkage by conformationally restricting the pyranose ring. nih.gov

| Intermediate | Synthetic Strategy | Key Reagents/Steps | Reference |

| Methyl beta-D-mannopyranoside | Oxidation-reduction of a glucoside precursor | 1. Oxidation of methyl 3,4,6-tri-O-benzyl-β-D-glucoside2. Stereoselective hydrogenation3. Debenzylation | DMSO/Ac₂O, Pt catalyst, Pd catalyst |

| Benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside | Efficient three-step synthesis | Not detailed in abstract | researchgate.net |

| 4,6-O-benzylidene-protected β-mannosyl donors | Direct acetal formation | Benzaldehyde, Lewis acid catalyst (e.g., ZnCl₂) | rsc.orgresearchgate.net |

Deuterated this compound Derivatives

Isotopically labeled carbohydrates, including deuterated this compound derivatives, are invaluable tools in metabolic research and for mechanistic studies of enzymes and chemical reactions. nih.gov The synthesis of specifically deuterated mannose derivatives requires precise chemical strategies to introduce deuterium (B1214612) at specific positions.

The synthesis of 2-deutero-D-mannose can be achieved through the stereoselective reduction of a β-D-arabino-hexopyranoside-2-ulose derivative (a 2-keto sugar). nih.gov In this approach, a precursor with hydroxyl groups protected by benzyl ethers or benzylidene acetals is oxidized at C-2 to form a ketone. nih.gov Subsequent reduction of this ketone with a deuterium source, such as sodium borodeuteride (NaBD₄), introduces the deuterium atom at the C-2 position with a manno configuration. nih.gov Final deprotection via hydrogenation removes the benzyl protecting groups to yield 2-deutero-D-mannose. nih.gov

Similarly, 6-deutero-D-mannose can be prepared by the reduction of a suitable precursor containing an aldehyde at the C-6 position. nih.gov For example, the reduction of benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranosid-6-ulose with sodium borodeuteride gives a mixture of (R) and (S) isomers of benzyl 2,3,4-tri-O-benzyl-6-deutero-α-D-mannopyranoside. nih.gov Subsequent debenzylation provides the desired 6-deutero-D-mannose. nih.gov

| Derivative | Synthetic Approach | Key Reagents | Reference |

| 2-Deutero-D-mannose | Stereoselective reduction of a 2-keto precursor | Dess–Martin periodinate (oxidation), NaBD₄ (reduction), Pd/C, H₂ (deprotection) | nih.gov |

| 6-Deutero-D-mannose | Reduction of a C-6 aldehyde precursor | NaBD₄ (reduction), Pd/C, H₂ (deprotection) | nih.gov |

Conformational Analysis and Molecular Dynamics of Beta D Mannopyranose

Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in exploring the potential energy surface of beta-D-mannopyranose, allowing for a detailed characterization of its various stable conformations.

DFT calculations are widely used to perform geometry optimization and determine the energetic properties of monosaccharide conformers. For this compound, a C-2 epimer of glucopyranose, studies have utilized methods such as the B3LYP functional with the 6-311++G** basis set to optimize a significant number of conformations researchgate.net. These comprehensive geometry optimizations provide foundational data on the relative stabilities of different ring shapes and substituent orientations researchgate.net. Such studies have successfully identified stable minimum energy boat and skew-boat conformers, although these are consistently higher in energy than the most stable chair conformations nih.gov.

Like other six-membered pyranose rings, this compound predominantly adopts two chair conformations, designated as ⁴C₁ and ¹C₄ uni-kiel.de. In the ⁴C₁ conformation, the substituents are arranged to minimize steric hindrance, making it the most stable or lowest energy conformation researchgate.net. DFT studies have quantified the energy difference between these two chair forms. The ¹C₄ chair conformations are generally found to be significantly higher in energy, by approximately 2.9 to 7.9 kcal/mol, compared to the lowest energy ⁴C₁ conformation researchgate.net. However, computational investigations have identified at least one low-energy ¹C₄ chair conformer, the beta-gg-¹C₄, which is only about 1.4 kcal/mol higher in energy than the global minimum ⁴C₁ form, suggesting it may exist in a small population at equilibrium researchgate.net. Other, more strained conformations, such as various boat and skew forms, possess even higher energies, ranging from 3.6 to 8.9 kcal/mol above the most stable ⁴C₁ chair researchgate.net.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| ⁴C₁ (Lowest Energy) | 0.0 |

| beta-gg-¹C₄ | ~1.4 |

| Other ¹C₄ Chairs | 2.9 - 7.9 |

| Skew/Boat Forms (¹S₃, ⁵S₁, ¹S₅) | 3.6 - 8.9 |

The orientation of the hydroxymethyl group (–CH₂OH) at the C5 position adds another layer of conformational complexity. This group can rotate around the C5–C6 bond, leading to three primary staggered rotamers: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg) nih.gov. Theoretical and experimental studies have shown that for mannopyranosides in solution, there is a distinct preference for the gauche orientations (gg and gt) over the anti or trans orientation (tg) nih.govacs.org. This preference is influenced by the gauche effect between the O5 and O6 atoms nih.govacs.org. Statistical analysis of X-ray crystal structures of various mannopyranoside derivatives corroborates these findings, revealing a typical population distribution where the gg and gt rotamers are dominant nih.gov.

| Rotamer | Typical Population Distribution (%) |

|---|---|

| gt (gauche-trans) | 40 |

| gg (gauche-gauche) | 55 |

| tg (trans-gauche) | 5 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer insights into the time-dependent behavior of molecules, capturing conformational transitions and interactions with their environment, such as solvent molecules or enzyme active sites.

Long-timescale MD simulations of beta-D-mannose in explicit water have revealed that its conformational preferences are largely dictated by intramolecular effects, with solvation free energies playing a smaller role unifr.ch. In aqueous environments, the formation of intramolecular hydrogen bonds is not a primary driving force for conformation but rather an "opportunistic" result of the proximity of hydrogen-bonding groups unifr.ch. Instead, factors like 1,3-syn-diaxial repulsion appear to be more dominant in determining the preferred shapes unifr.ch.

Advanced simulation techniques like Car-Parrinello metadynamics have been used to construct the conformational free-energy surface (FES) of this compound nih.gov. These studies have identified not only the stable chair conformations but also higher-energy forms like the ¹S₅ skew-boat as being among the most stable conformers in the dynamic landscape nih.gov. The FES provides a map of the likely transition pathways between different conformations, such as the proposed ¹S₅ → B₂,₅ → (O)S₂ itinerary relevant in enzymatic hydrolysis nih.gov.

MD simulations are crucial for understanding how this compound and its derivatives interact with enzymes like β-mannanases and β-mannosidases, which catalyze the cleavage of glycosidic bonds nih.govnih.gov. Simulations of enzymes such as Aspergillus oryzae β-mannanase in complex with mannotriose (a trimer of mannose) show that the substrate binding pocket is highly dynamic and primarily hydrophilic nih.govnih.gov. The binding is dominated by electrostatic interactions, and specific amino acid residues play key roles in stabilizing the complex through hydrogen bonding nih.govnih.gov. The binding of the substrate has also been shown to stabilize the enzyme itself, reducing its conformational fluctuations nih.gov.

Furthermore, computational docking combined with energetic analysis has been used to map the conformational pathway of this compound as it traverses the active site of an enzyme after cleavage. For instance, in yeast endoplasmic reticulum α-(1-->2)-mannosidase I, it is proposed that the cleaved this compound product follows a path of ³E → ¹C₄ → ¹H₂ → B₂,₅ before being expelled from the enzyme ebi.ac.uk. This highlights how the enzyme active site can selectively bind and stabilize specific, often high-energy, conformers of the sugar to facilitate a biological process ebi.ac.uk.

| Enzyme | Key Interacting Residues with Mannose/Mannotriose | Interaction Type |

|---|---|---|

| Aspergillus oryzae β-mannanase | Glu208 | Hydrogen Bonding |

| Glu262 | Hydrogen Bonding | |

| Asn155 | Hydrogen Bonding |

Product Release Pathways from Enzyme Active Sites

Molecular docking and simulation studies have provided significant insights into the conformational journey of β-D-mannopyranose as it exits the active site of enzymes like endoplasmic reticulum α-(1→2)-mannosidase I. Research suggests a specific and ordered pathway of conformational changes for the pyranose ring. One proposed pathway involves the sequence ³E → ¹C₄ → ¹H₂ → B₂,₅. askfilo.com This trajectory indicates that the β-D-mannopyranose molecule contorts through several non-chair conformations before it is finally expelled from the active site.

The driving forces for this ordered release are a combination of factors, including the internal energies of the different ring conformations, the intermolecular energies between the ligand and the enzyme, and the forces exerted by the amino acid residues of the active site on the sugar molecule. askfilo.com

A fascinating aspect of this process is the presence of a highly conserved secondary binding site located on the side of the active-site well in some mannosidases. askfilo.com This secondary site exhibits a strong affinity for the ground-state ⁴C₁ conformation of β-D-mannopyranose. It is hypothesized that this site acts as a temporary holding location for the product, which may serve to prevent competitive inhibition of the enzyme by the newly released product, thereby ensuring the catalytic cycle can proceed efficiently. askfilo.com The interactions between β-D-mannopyranose and the amino acid residues lining the exit pathway are predominantly hydrogen bonds and van der Waals forces. These interactions are transient and dynamic, guiding the product along its release trajectory.

Conformational Analysis of β-D-Mannopyranose

The conformational landscape of β-D-mannopyranose is a key determinant of its biological activity and its interactions with enzymes. The pyranose ring is not planar but can adopt a variety of three-dimensional shapes. The most stable of these is the chair conformation, with the two primary chair forms being the ⁴C₁ and ¹C₄ conformations.

Computational studies, particularly those employing Density Functional Theory (DFT), have elucidated the relative energies of these conformers. The lowest energy conformation for β-D-mannopyranose is the ⁴C₁ chair form with the hydroxymethyl group in a specific rotational position (beta-tg). researchgate.net The alternative ¹C₄ chair conformation is significantly higher in energy. One particular ¹C₄ conformation (beta-gg-¹C₄) has been identified as being relatively low in energy, approximately 1.4 kcal/mol higher than the global minimum. researchgate.net Other ¹C₄ chair conformations are considerably less stable, with relative energies in the range of 2.9 to 7.9 kcal/mol. researchgate.net

Beyond the chair conformations, β-D-mannopyranose can also exist in higher-energy boat and skew-boat forms. Many of the boat conformations, such as (3,O)B, B(3,O), (1,4)B, and B(1,4), are not stable minima and readily transition to skew forms like ¹S₃, ⁵S₁, and ¹S₅ without a significant energy barrier. researchgate.net These skew forms have energies that are approximately 3.6 to 8.9 kcal/mol higher than the most stable ⁴C₁ chair conformation. researchgate.net The orientation and interactions of the hydroxyl groups play a significant role in determining the relative energies of these various conformations. researchgate.net

Car-Parrinello metadynamics simulations have provided a deeper understanding of the conformational free-energy surface of β-D-mannopyranose. These studies have revealed that the ¹S₅ skew-boat conformation is not only one of the most stable conformers but is also a "preactivated" conformation for enzymatic catalysis. nih.gov This preactivation is characterized by an elongation of the C1-O1 bond, a shortening of the C1-O5 bond, a specific orientation of the C1-O1 bond, and the development of a partial positive charge at the anomeric carbon. nih.gov This intrinsic conformational preference of the isolated sugar ring is believed to be exploited by glycoside hydrolases to facilitate catalysis. nih.gov

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| ⁴C₁ (beta-tg) | 0.0 (Global Minimum) |

| ¹C₄ (beta-gg) | ~1.4 |

| Other ¹C₄ Chairs | 2.9 - 7.9 |

| Skew Forms (¹S₃, ⁵S₁, ¹S₅) | ~3.6 - 8.9 |

Molecular Dynamics of β-D-Mannopyranose

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of β-D-mannopyranose in solution and within the confines of an enzyme active site. These simulations provide a time-resolved view of the conformational fluctuations and interactions of the molecule. Key parameters derived from MD simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration (Rg).

The RMSD measures the average distance between the atoms of the molecule at a given time and a reference structure (typically the initial conformation). A stable RMSD value over time suggests that the molecule has reached a stable conformational state. For β-D-mannopyranose in solution, the RMSD would be expected to plateau as it settles into its preferred low-energy chair conformation.

The RMSF provides information about the flexibility of individual atoms or groups of atoms within the molecule. Higher RMSF values indicate greater mobility. In β-D-mannopyranose, the exocyclic hydroxymethyl group and the hydroxyl groups would be expected to show higher RMSF values compared to the more constrained atoms of the pyranose ring, reflecting their greater rotational freedom.

When β-D-mannopyranose is simulated within an enzyme active site, these parameters can reveal how the protein environment influences its dynamics. The RMSD of the ligand can indicate how tightly it is bound, with smaller fluctuations suggesting a more stable binding mode. The RMSF can highlight which parts of the sugar molecule are most constrained by interactions with the protein. The Rg can provide insights into any shape changes the molecule undergoes upon binding or during the catalytic process.

| Parameter | Typical Value (in solution) | Interpretation |

|---|---|---|

| RMSD | ~1-2 Å (after equilibration) | Indicates conformational stability around the low-energy chair form. |

| RMSF (Ring Carbons) | Low (~0.5-1 Å) | Reflects the rigidity of the pyranose ring. |

| RMSF (Hydroxymethyl Group) | Higher (~1.5-3 Å) | Indicates greater flexibility and rotational freedom. |

| Radius of Gyration (Rg) | Stable value | Shows the molecule maintains a compact structure. |

Role of Beta D Mannopyranose in Glycoconjugate Biosynthesis and Function

Integration into N-Linked Glycosylation of Proteins

The biosynthesis of N-linked glycans begins with the assembly of a lipid-linked oligosaccharide (LLO) precursor on the cytoplasmic side of the ER membrane wikipedia.orgnih.govnih.gov. This process involves the sequential addition of sugar residues to dolichol, a polyisoprenoid lipid carrier, via a pyrophosphate linkage wikipedia.orgnih.gov. Initially, two N-acetylglucosamine (GlcNAc) residues are added, followed by five mannose residues, utilizing guanosine (B1672433) diphosphate (B83284) mannose (GDP-Man) as the donor, to form Man₅GlcNAc₂-P-Dol wikipedia.orgwikipedia.org.

Subsequently, this lipid-linked glycan is translocated ("flipped") to the ER lumen wikipedia.orgwikipedia.org. In the ER lumen, the oligosaccharide chain is extended by the addition of four more mannose residues and three glucose residues, with dolichol-phosphate-mannose (Dol-P-Man) serving as the mannose donor wikipedia.orgwikipedia.org. This results in the complete Glc₃Man₉GlcNAc₂ precursor oligosaccharide wikipedia.orgnih.govwikipedia.orgfishersci.at. This preassembled 14-sugar unit is then transferred en bloc to specific asparagine residues within the Asn-X-Ser/Thr consensus sequence of nascent polypeptide chains in the ER lumen, a reaction catalyzed by the oligosaccharyltransferase (OST) complex wikipedia.orgnih.govnih.govwikipedia.orgfishersci.atfishersci.camdpi.com.

Following its transfer to the protein, the N-glycan undergoes a series of trimming and modification steps, commencing in the ER wikipedia.orgwikipedia.orgfishersci.atfishersci.camdpi.com. An initial and critical step involves the removal of glucose residues, which is essential for glycoprotein (B1211001) folding and interaction with chaperones like calnexin (B1179193) and calreticulin (B1178941) wikidata.orgwikipedia.org.

Mannose trimming also occurs in the ER. The ER α-mannosidase I (ERManI or MAN1B1), an enzyme belonging to the glycoside hydrolase family 47 (GH47), specifically cleaves an α1,2-linked mannose residue from the B-branch of the Man₉GlcNAc₂ oligosaccharide, producing a Man₈GlcNAc₂ isomer fishersci.cawikipedia.orgfishersci.ptnih.govnih.govfishersci.ca.

Further extensive processing of the N-glycans takes place as glycoproteins traverse the Golgi apparatus wikipedia.orgwikipedia.orgfishersci.atmpg.de. In the cis-Golgi, a group of enzymes known as Golgi α-mannosidases I (including MAN1A1, MAN1A2, and MAN1C1, also GH47 enzymes) remove additional α1,2-linked mannose residues, primarily from the A- and C-chains of the glycan wikipedia.orgnih.govfishersci.caciteab.comnih.govuni.lu. This trimming leads to the formation of Man₅GlcNAc₂, a pivotal intermediate wikipedia.orgnih.govfishersci.ca. The Man₅GlcNAc₂ structure then serves as a substrate for the initiation of hybrid and complex N-glycan synthesis in the medial-Golgi. Here, N-acetylglucosaminyltransferase I (GlcNAcT-I or MGAT1) adds a GlcNAc residue, followed by further mannose trimming by α-mannosidase II (MAN2A1 or MAN2A2) and subsequent additions of other monosaccharides, leading to the diverse array of complex N-glycans wikipedia.orgmdpi.comnih.govnih.govmpg.de.

N-linked glycans, through their mannose components, are integral to the intricate protein quality control (PQC) system within the ER wikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgfishersci.ptnih.govnih.gov. The specific trimming of mannose residues from N-glycans acts as a "glycocode," providing signals that dictate whether a protein progresses through the secretory pathway or is targeted for degradation wikipedia.orgfishersci.ptnih.gov.

The initial glucose trimming and subsequent transient re-glucosylation cycles enable glycoproteins to interact with ER chaperones like calnexin and calreticulin, facilitating proper folding wikidata.orgwikipedia.org. However, if a glycoprotein fails to achieve its native conformation, the sustained presence of specific mannose-trimmed structures signals for its removal. Mannose trimming by ER mannosidases, such as ER α-mannosidase I, is a crucial step in the ER-associated degradation (ERAD) pathway fishersci.cawikipedia.orgfishersci.ptnih.govmpg.denih.govwikipedia.org. Slower or prolonged trimming of terminal α1,2-mannose residues on misfolded glycoproteins by ER degradation-enhancing mannosidase-like (EDEM) proteins (EDEM1, EDEM2, EDEM3) or other ER mannosidases serves as a recognition signal wikipedia.orgfishersci.atwikipedia.orgfishersci.ptnih.govnih.govfishersci.campg.denih.govwikipedia.org. These trimmed glycans are then recognized by ERAD lectins, such as OS-9 and XTP3-B, which facilitate the retrotranslocation of the misfolded proteins from the ER to the cytosol for degradation by the ubiquitin-proteasome system fishersci.atwikipedia.orgfishersci.ptnih.govmpg.denih.govwikipedia.org. The extent of mannose removal, alongside the protein's folding state, significantly influences its fate within the ERAD pathway wikipedia.org.

C-Mannosylation of Tryptophan Residues

C-mannosylation represents a unique post-translational modification distinct from N- and O-glycosylation due to its direct carbon-carbon (C-C) linkage between the sugar and the protein wikipedia.orgwikipedia.orgfishersci.camassbank.eufishersci.belipidmaps.orgnih.govijprajournal.comnih.gov. In this process, a mannose residue, which can be either α-D-mannopyranose or beta-D-Mannopyranose , is covalently attached to the indole (B1671886) C2 atom of a tryptophan residue nih.gov. This modification occurs in the ER and is catalyzed by C-mannosyltransferase enzymes, particularly members of the DPY-19 family, utilizing dolichyl-phosphate-mannose (Dol-P-Man) as the mannose donor wikipedia.orgwikipedia.orgfishersci.camassbank.eufishersci.belipidmaps.orgnih.gov. C-mannosylation has been identified in a variety of proteins, including those containing thrombospondin type 1 repeats (TSRs) and members of the cytokine receptor type I family wikipedia.orgmassbank.eufishersci.belipidmaps.org.

The C-mannosylation modification predominantly occurs at tryptophan residues embedded within a specific consensus sequence motif, most commonly WXXW (Tryptophan-X-X-Tryptophan/Cysteine), where the first tryptophan is typically the site of mannosylation wikipedia.orgwikipedia.orgfishersci.camassbank.eufishersci.belipidmaps.orgnih.govnih.gov. While the WXXW motif is prevalent, variations exist, including instances where cysteine can substitute the second tryptophan (WXXC) wikipedia.orgnih.gov. Proteins containing thrombospondin repeats may even exhibit multiple C-mannosylated tryptophan residues within more extended motifs like WXXWXXWXXC wikipedia.orgfishersci.benih.gov.

Formation of Complex Oligosaccharides and Glycoconjugates

Beyond its role in N-linked glycosylation and C-mannosylation, mannose, including its this compound form, is a fundamental building block for a wide array of complex oligosaccharides and glycoconjugates, contributing to their structural diversity and biological functions.

In the context of N-linked glycosylation, the Man₅GlcNAc₂ intermediate, generated in the Golgi, is a crucial branching point for the synthesis of hybrid and complex N-glycans wikipedia.orgmdpi.comnih.govnih.govmpg.de. These complex structures are further elaborated by the addition of various monosaccharides, including N-acetylglucosamine, galactose, and sialic acid, leading to the formation of bi-, tri-, and tetraantennary glycans nih.govwikipedia.orgnih.gov.

Mannose is also a key component in O-mannosylation, a type of O-linked glycosylation where mannose is directly attached to serine or threonine residues of proteins via an O-glycosidic bond wikidata.orgsenescence.infociteab.comwikipedia.orgwikipedia.org. This process is initiated in the ER by protein O-mannosyltransferases (POMT1 and POMT2), utilizing dolichol-phosphate-mannose as the mannose donor senescence.infociteab.comwikipedia.org. While initially characterized in yeast and fungi, O-mannosylation is a conserved modification in metazoans and is vital for the function of important proteins, such as α-dystroglycan senescence.infociteab.comwikipedia.org. The presence of beta-linked mannose in O-glycans, particularly in recombinant protein production, has been noted and can be a factor in immunogenicity wikidata.orgwikipedia.org.

Furthermore, mannose residues are integral to the structure of glycosylphosphatidylinositol (GPI) anchors, which serve to link proteins to the outer leaflet of the cell membrane nih.gov. GPI anchor biosynthesis involves the sequential addition of several mannose residues (typically 3-4), along with other sugars, to a phosphatidylinositol molecule nih.gov. The involvement of this compound is also observed in the formation of specific disaccharides like β-D-Glucosyl-(1→4)-D-mannopyranose, a fundamental unit of glucomannans, which are heteropolysaccharides found in plant cell walls and microbial matrices nih.gov.

Disaccharide and Polysaccharide Synthesis

This compound and its derivatives are integral in the enzymatic and chemical synthesis of various disaccharides and complex polysaccharides. These synthetic processes highlight the versatility of this compound as a monomeric unit.

Disaccharide Synthesis: Disaccharides containing a beta-D-mannopyranosyl group can be synthesized through specific chemical reactions. For instance, the preparation of such disaccharides from N-phthaloyllactosamine derivatives has been achieved via double or triple SN2 substitution reactions jkchemical.com. A notable example involves the conversion of compounds like methyl 3-O-allyl-beta-D-galactopyranoside into beta-D-mannopyranosyl derivatives jkchemical.com. Furthermore, beta-D-mannopyranosyl-(1→2)-D-mannopyranose, a disaccharide derived from phosphomannan, can be chemically transformed into biotinylated probes for assessing the carbohydrate specificity of antibodies scbt.com. This compound 1,2-orthoacetates are also synthesized and utilized as donors in glycosylation reactions to yield trans glycosides with good regio- and stereo-selectivity ontosight.aigithub.com.

Polysaccharide Synthesis: this compound derivatives are key precursors for the formation of various polysaccharides, including hyperbranched structures. 1,6-Anhydro-β-D-mannopyranose, a bicyclic monosaccharide derivative of D-mannose, functions as an AB₄-type monomer in cationic polymerization nih.gov. This process leads to the formation of water-soluble hyperbranched polysaccharides with controlled molecular weights and narrow polydispersities taylorfrancis.comlabsolu.ca. The degree of branching (DB) for these hyperbranched polysaccharides, estimated by methylation analysis, typically ranges from 0.38 to 0.44 taylorfrancis.comlabsolu.ca.

Table 1: Characteristics of Hyperbranched Polysaccharides from 1,6-Anhydro-β-D-mannopyranose Polymerization

| Property | Range/Value | Source |

| Degree of Branching (DB) | 0.38 – 0.44 | taylorfrancis.comlabsolu.ca |

| Water Solubility | High | taylorfrancis.comlabsolu.ca |

| Polydispersity | Narrow | taylorfrancis.comlabsolu.ca |

| Molecular Weight (Mw,SLS) | 6.5 × 10³ to 6.4 × 10⁵ Da | taylorfrancis.com |

Additionally, branched polysaccharides featuring D-mannopyranose side-chains have been synthesized through reactions involving 3,4,6-tri-O-acetyl-(1,2-O-ethylorthoacetyl)-beta-D-mannopyranose with cellulose (B213188) acetate (B1210297) or curdlan (B1160675) acetate fishersci.ca. 1,6-Anhydro-β-D-hexopyranoses, which encompass 1,6-anhydro-β-D-mannopyranose, are widely employed in the polymerization to yield polysaccharides fishersci.ca.

Glycoprotein and Glycolipid Precursor Roles

This compound is a crucial precursor in the biosynthesis of glycoproteins and glycolipids, two classes of glycoconjugates essential for various biological functions.

Glycoprotein Precursor Roles: Mannose, including its beta-D-pyranose form, is a dominant monosaccharide in N-linked glycosylation, a significant post-translational modification of proteins caymanchem.com. This process begins with the en bloc transfer of a large oligosaccharide, Glc₃Man₉GlcNAc₂, to nascent glycoproteins within the endoplasmic reticulum caymanchem.com. Subsequently, mannose moieties are hydrolyzed by specific mannosidases located in the endoplasmic reticulum and Golgi apparatus caymanchem.com. Mature human glycoproteins typically retain three mannose residues caymanchem.com. For example, this compound is an integral component of the human platelet receptor glycoprotein Ib-alpha, forming part of its complex oligosaccharide structures.

Glycolipid Precursor Roles: this compound serves as a mannose-carrying precursor for glycolipids nih.gov. It is a preferred carbohydrate substituent in the synthesis of certain steroidal glycolipids. These glycolipids can be synthesized by reacting a per-O-acetyl-1-thio-glycopyranose, where the glycopyranose is D-mannose, with a steroidal aglycone halide.

Contribution to Cell Signaling and Recognition Processes

The presence and specific arrangement of this compound residues in glycoconjugates are critical for various cell signaling and recognition events, particularly in the context of immune responses.

this compound functions as an epitope, a specific site on an antigen recognized by the adaptive immune system. The innate immune system in mammals is equipped to recognize exposed mannose residues, a recognition attributed to the prevalence of mannans (mannose-containing polysaccharides) on the surfaces of yeasts and other microorganisms caymanchem.com. This recognition triggers inflammatory responses and activates microbicidal mechanisms by leukocytes. Toll-like receptors (TLR4 and TLR2) have been shown to bind fungal polysaccharides, and these interactions can be inhibited by the presence of soluble mannans.

The human immunodeficiency virus (HIV) also displays a considerable amount of mannose residues due to the tight clustering of glycans in its viral spike. These mannose residues are key targets for broadly neutralizing antibodies, highlighting their role in host-pathogen interactions and immune recognition caymanchem.com.

Table 2: D-Mannose Isomer Composition in Solution

| D-Mannose Isomer | Percentage Composition | Source |

| α-D-Mannopyranose | 63.7% | caymanchem.com |

| β-D-Mannopyranose | 35.5% | caymanchem.com |

| α-D-Mannofuranose | 0.6% | caymanchem.com |

| β-D-Mannofuranose | 0.2% | caymanchem.com |

Enzymatic Transformations and Metabolic Pathways Involving Beta D Mannopyranose

Enzyme Substrate Specificity and Hydrolysis

The breakdown of mannose-containing oligosaccharides is mediated by specific glycoside hydrolases that recognize and cleave mannosidic linkages.

Beta-mannosidases (EC 3.2.1.25) are exo-acting glycoside hydrolases that catalyze the hydrolysis of terminal, non-reducing β-D-mannose residues from various substrates, including β-D-mannosides and manno-oligosaccharides. nih.govcreative-enzymes.com These enzymes are crucial for the catabolism of N-linked glycoprotein (B1211001) oligosaccharides in lysosomes. wikipedia.org The catalytic mechanism involves a nucleophilic attack on the anomeric carbon of the sugar substrate, leading to the formation of a covalent intermediate that is subsequently hydrolyzed to release the sugar product. creative-enzymes.com Microbial β-mannosidases also play a significant role in the environment by degrading plant cell wall polysaccharides like mannans. creative-enzymes.com

A fungal β-mannosidase from Rhizomucor miehei (RmMan5B) has demonstrated much higher activity against manno-oligosaccharides compared to synthetic substrates like p-nitrophenyl β-D-mannopyranoside (pNPM), indicating a preference for larger sugar structures. nih.gov Structural studies have revealed that specific amino acid residues, such as Trp119, Asn260, and Glu380, are essential for hydrogen bonding with the -1 mannose, which is crucial for its exo-catalytic activity. nih.gov

| Enzyme Property | Description | Source(s) |

| Enzyme Name | Beta-Mannosidase | creative-enzymes.comwikipedia.org |

| EC Number | 3.2.1.25 | creative-enzymes.comnih.gov |

| Systematic Name | beta-D-mannoside mannohydrolase | creative-enzymes.comwikipedia.org |

| Family | Glycosyl Hydrolase 2 (human) or 5 (fungal) | nih.govwikipedia.org |

| Function | Hydrolysis of terminal, non-reducing beta-D-mannose residues | nih.govcreative-enzymes.com |

| Cellular Location | Lysosome (in humans) | wikipedia.org |

| Associated Disorder | Beta-mannosidosis | creative-enzymes.comwikipedia.org |

Endoplasmic Reticulum (ER) alpha-1,2-mannosidase I (ER-MNSIs) is a critical enzyme in the N-glycan processing pathway and plays a key role in the quality control of glycoprotein folding. oup.commerckmillipore.com This enzyme, a member of the glycoside hydrolase family 47, specifically cleaves the terminal α-1,2-linked mannose residue from the B-branch of the Man9GlcNAc2 oligosaccharide precursor attached to nascent polypeptides. oup.comebi.ac.uk This trimming event is a crucial signal that targets misfolded glycoproteins for ER-associated degradation (ERAD). ebi.ac.uknih.gov

Class I α-mannosidases are highly specific for α-1,2-mannose residues, require Ca2+ for their catalytic activity, and are sensitive to inhibitors such as kifunensine (B1673639) and 1-deoxymannojirimycin. oup.comnih.gov The crystal structure of human ER alpha-1,2-mannosidase reveals that an essential calcium ion coordinates with the hydroxyl groups of the mannose ring, stabilizing it in a conformation suitable for catalysis. nih.gov

| Enzyme Property | Description | Source(s) |

| Enzyme Name | ER alpha-(1->2)-Mannosidase I | oup.commerckmillipore.com |

| EC Number | 3.2.1.113 | researchgate.net |

| Family | Glycoside Hydrolase 47 | oup.comebi.ac.uk |

| Function | Trims a single α-1,2-linked mannose from N-glycans | ebi.ac.uk |

| Cellular Location | Endoplasmic Reticulum | ebi.ac.uknih.gov |

| Cofactor | Calcium (Ca2+) | oup.comnih.gov |

| Biological Role | N-glycan maturation, Glycoprotein quality control (ERAD) | oup.comebi.ac.uk |

Interconversion Pathways

Once inside the cell, mannose is integrated into central metabolic pathways through a series of phosphorylation and isomerization reactions.

The first step in mannose metabolism is its phosphorylation to mannose-6-phosphate (B13060355) (Man-6-P). nih.gov This irreversible reaction is catalyzed by hexokinase, the same enzyme that phosphorylates glucose. nih.govwikipedia.org By adding a charged phosphate (B84403) group, the sugar is trapped inside the cell, as phosphorylated hexoses cannot easily cross the cell membrane. wikipedia.org The reaction utilizes ATP as the phosphate donor. youtube.com In rat tissues, hexokinase has shown a higher affinity (lower Km) but a lower maximal velocity (Vmax) for the alpha-anomer of D-mannose compared to the beta-anomer. nih.gov

| Reaction Component | Role | Source(s) |

| Substrate | D-Mannose | nih.gov |

| Enzyme | Hexokinase (EC 2.7.1.1) | wikipedia.org |

| Co-substrate | ATP | youtube.com |

| Product | Mannose-6-Phosphate (Man-6-P) | nih.gov |

| Function | Traps mannose intracellularly for metabolism | wikipedia.org |

Mannose-6-phosphate stands at a metabolic crossroads. It can be directed into glycosylation pathways or be converted to fructose-6-phosphate (B1210287) (F6P) by the enzyme phosphomannose isomerase (MPI), also known as mannose-6-phosphate isomerase (PMI). wikipedia.orgwikiwand.com This reversible isomerization provides a direct link between mannose metabolism and glycolysis, allowing the carbon skeleton of mannose to be used for energy generation. wikiwand.com MPI is a zinc-dependent enzyme that catalyzes the conversion of an aldose (mannose) to a ketose (fructose). wikipedia.org The enzyme shows a high degree of selectivity for the beta-anomer of Man-6-P. wikipedia.orgwikiwand.com

| Reaction Component | Role | Source(s) |

| Substrate | Mannose-6-Phosphate (Man-6-P) | wikipedia.org |

| Enzyme | Phosphomannose Isomerase (MPI) (EC 5.3.1.8) | wikipedia.org |

| Product | Fructose-6-Phosphate (F6P) | wikipedia.org |

| Cofactor | Zinc (Zn2+) | wikipedia.org |

| Metabolic Link | Connects mannose metabolism to glycolysis | wikiwand.com |

Alternatively, Man-6-P can be converted to mannose-1-phosphate (Man-1-P) in a reaction catalyzed by phosphomannomutase 2 (PMM2). wikipedia.orgnih.gov This isomerization is a committed step for the synthesis of activated mannose donors, such as GDP-mannose and dolichol-P-mannose, which are essential for the synthesis of N-glycans, GPI anchors, and other glycoconjugates. nih.gov The balance between MPI and PMM2 activity determines the metabolic fate of Man-6-P within the cell; higher PMM2 activity favors the flux of mannose into glycosylation pathways. nih.gov Mutations in the PMM2 gene lead to a deficiency in the enzyme, causing the most common congenital disorder of glycosylation (PMM2-CDG). wikipedia.orgresearchgate.net

| Reaction Component | Role | Source(s) |

| Substrate | Mannose-6-Phosphate (Man-6-P) | wikipedia.orgnih.gov |

| Enzyme | Phosphomannomutase 2 (PMM2) | wikipedia.org |

| Product | Mannose-1-Phosphate (Man-1-P) | wikipedia.orgnih.gov |

| Metabolic Pathway | Glycosylation (synthesis of GDP-mannose, etc.) | nih.gov |

| Associated Disorder | PMM2-CDG (Congenital Disorder of Glycosylation, Type Ia) | researchgate.net |

Biosynthesis of Mannose-Containing Disaccharides and Oligosaccharides

The enzymatic synthesis of disaccharides and oligosaccharides containing mannose is a vital process in various organisms, utilizing activated mannose donors like GDP-mannose. These reactions are catalyzed by specific glycosyltransferases, which ensure the regio- and stereoselective formation of glycosidic bonds.

A notable mannose-containing disaccharide is mannosylfructose. Research in the proteobacterium Agrobacterium tumefaciens has uncovered a specific metabolic pathway for the biosynthesis of β-fructofuranosyl-α-mannopyranoside, a nonreducing disaccharide that functions as an important osmolyte. pnas.org This pathway is analogous to the well-known sucrose (B13894) and trehalose (B1683222) biosynthesis routes and involves the sequential action of two distinct enzymes. pnas.org

The biosynthesis of mannosylfructose proceeds through a two-step process involving a phosphorylated intermediate:

Synthesis of Mannosylfructose-6-phosphate : The first step is catalyzed by mannosylfructose-phosphate synthase (MFPS) , a type of mannosyltransferase. This enzyme facilitates the transfer of a mannosyl group from the activated sugar donor, Guanosine (B1672433) Diphosphate-mannose (GDP-Man), to D-fructose-6-phosphate. This reaction forms the intermediate, mannosylfructose-6-phosphate. pnas.org

Dephosphorylation to Mannosylfructose : The second step involves the hydrolysis of the phosphate group from the intermediate. This reaction is catalyzed by mannosylfructose-phosphate phosphatase (MFPP) , a specific phosphohydrolase, which yields the final product, mannosylfructose, and inorganic phosphate (Pi). pnas.org

The genes encoding these two enzymes, mfpsA and mfppA, are organized in an operon, and their transcription is upregulated in response to osmotic stress, leading to the accumulation of mannosylfructose within the cells. pnas.org This discovery has identified a previously unknown family of mannosyltransferases. pnas.org

Beta-D-mannopyranose and its derivatives serve as important substrates and precursors in the chemo-enzymatic synthesis of rare sugars, which are monosaccharides and their derivatives that are scarce in nature. acs.org These rare sugars are of significant interest for their potential applications in the pharmaceutical, food, and cosmetic industries. caldic.com Enzymatic methods are often preferred for their high efficiency and stereoselectivity over purely chemical synthesis, which can produce unwanted byproducts.

The production of rare sugars from more abundant monosaccharides like D-glucose or D-fructose often involves enzymes such as isomerases and epimerases. caldic.com D-mannose itself can be produced from D-fructose through the action of mannose isomerase (MIase) , which reversibly catalyzes the isomerization between the two sugars. caldic.com

Furthermore, mannosyltransferases are key enzymes in the synthesis of mannose-containing oligosaccharides. For instance, the catalytic domain of a membrane-bound α-1,2-mannosyltransferase (ManT) from yeast has been expressed in E. coli for synthetic applications. This enzyme transfers mannose from GDP-mannose to various acceptors, including mannose and mannobiose, to form larger mannosides. Multi-enzyme systems have been developed that allow for the in situ regeneration of the expensive GDP-mannose donor, making the large-scale synthesis of mannosyl glycopeptides and other oligosaccharides more feasible. acs.org The assembly of more complex, high-mannose oligosaccharides, such as those found on glycoproteins, also relies on a series of mannosyltransferases that transfer mannosyl residues directly from GDP-mannose. nih.govnih.gov

Enzyme Inhibition Studies with this compound Derivatives

Derivatives of this compound have been synthesized and studied as inhibitors of various carbohydrate-processing enzymes, particularly glycosidases. These inhibitors are valuable tools for studying enzymatic mechanisms and have potential therapeutic applications. By mimicking the structure of the natural substrate, these derivatives can bind to the enzyme's active site and block its catalytic activity.

Significant research has focused on the inhibition of mannosidases, enzymes that cleave mannose residues from glycoconjugates.

5-Amino-5-deoxy-D-mannopyranose : This derivative is a potent inhibitor of both α-D-mannosidases and β-D-mannosidase. Studies have shown that it is a significantly stronger inhibitor than D-mannose itself, with inhibition constants (Ki) in the micromolar range. For example, its Ki values against α-D-mannosidases from jack beans, almonds, and calf liver, as well as β-D-mannosidase from Aspergillus wentii, ranged from 1.2 to 20 µM. The inhibitory effect is enhanced at higher pH, which is attributed to the formation of an ion pair between the protonated inhibitor and a carboxyl group in the enzyme's active site. pnas.org

1,4-Dideoxy-1,4-imino-D-mannitol (DIM) : DIM is an iminosugar analog of D-mannose and a known micromolar inhibitor of Golgi α-mannosidase II (GMII). Further modifications of this core structure have been explored to develop more potent and selective inhibitors. For instance, 6-deoxy-DIM was found to be the most potent derivative against Aspergillus α-mannosidase II (AMAN-2), an enzyme with high structural similarity to human GMII, with a Ki of 0.19 µM. However, this derivative also showed strong inhibition of other mannosidases, indicating low selectivity. N-arylalkylation of 6-deoxy-DIM resulted in a slight improvement in selectivity, but at the cost of reduced potency. kegg.jp

The table below summarizes the inhibitory activities of selected this compound derivatives against various enzymes.

Immunological Significance of Beta D Mannopyranose Structures

Identification as Glycan Epitopes

Beta-D-Mannopyranose is recognized as a significant glycan epitope, a part of an antigen that is recognized by the immune system. nih.goviedb.org It is a component of mannans, which are polysaccharides made of mannose units found in the cell walls of fungi, yeasts, and bacteria. mdpi.com These mannan (B1593421) structures serve as pathogen-associated molecular patterns (PAMPs), which are conserved microbial molecules recognized by pattern recognition receptors (PRRs) of the host's innate immune system. nih.govyoutube.comyoutube.com The immune system identifies these mannose-containing structures as non-self, triggering a defensive response. researchgate.net The N-linked and O-linked mannans derived from pathogens like Candida albicans, for example, are known to induce protective immunity. mdpi.com

Immunostimulatory Properties of Synthetic Mannose-Containing Structures

To understand the precise structural requirements for immune activation, researchers have utilized synthetic mannose-containing structures. These well-defined molecules allow for detailed study of their immunostimulatory properties without the confounding presence of other biomolecules found in natural cell wall preparations. asm.orgnih.gov Such synthetic mimics can intensify and modulate the lymphocyte-mediated immune response and are explored for potential application as adjuvants in vaccines. asm.orgnih.gov

A significant area of research involves the synthesis of molecules that mimic the β-(1→2)-linked oligomannoside constituents of the Candida albicans cell wall. asm.orgnih.gov These components have been shown to possess immunostimulatory properties. asm.orgnih.gov Scientists have prepared various mannose-containing structures, many with the characteristic β-(1→2) linkage, to serve as simple mimics and analogues of the oligosaccharide fractions from the C. albicans cell wall. asm.orgsemanticscholar.org The goal of these studies is to verify and characterize the immunostimulatory effects attributed to these specific glycan structures. asm.orgnih.gov

The immunostimulatory activity of mannose structures is often measured by their ability to induce the production of cytokines, which are key signaling molecules in the immune system. Studies on the native oligosaccharide fractions from the C. albicans cell wall, particularly those with four or more mannose units, have shown they induce tumor necrosis factor (TNF) production in mouse macrophages. asm.orgnih.gov

However, research using well-defined synthetic compounds has provided more nuanced results. A study evaluating 15 synthetic mannose-containing structures found that, contrary to earlier observations with native extracts, a synthetic β-(1→2)-linked mannotetraose did not induce detectable TNF production in a mouse macrophage cell line. asm.orgnih.gov In contrast, a divalent disaccharide, 1,4-bis(α-D-mannopyranosyloxy)butane, did induce TNF production in human peripheral blood mononuclear cells (PBMCs). asm.orgnih.gov Furthermore, some of the tested synthetic molecules were able to induce low levels of gamma interferon (IFN-γ) in human PBMCs. asm.orgnih.gov These findings suggest that the specific structure, presentation, and valency of the mannose epitope are critical for determining the type and magnitude of the cytokine response. nih.gov

| Synthetic Compound | Cell Type | Cytokine Induced | Result |

|---|---|---|---|

| β-(1→2)-linked mannotetraose | Mouse Macrophages | TNF | No detectable production asm.orgnih.gov |

| 1,4-bis(α-D-mannopyranosyloxy)butane | Human PBMCs | TNF | Induced production asm.orgnih.gov |

| Various Synthetic Oligomannosides | Human PBMCs | IFN-γ | Low levels of induction asm.orgnih.gov |

Interaction with Innate Immune Receptors

The innate immune system is the first line of defense and relies on a variety of PRRs to detect PAMPs. youtube.comnih.gov Several families of PRRs are capable of recognizing mannose structures. nih.gov These include C-type lectin receptors (CLRs), which are present on the membrane of immune cells like macrophages and dendritic cells. nih.gov Examples of CLRs that recognize mannan structures include the mannose receptor (MR), Dectin-2, and DC-SIGN. nih.gov Another key group of PRRs are the soluble, secreted lectins that circulate in the blood and other bodily fluids. nih.gov

Mannose-Binding Lectin (MBL) is a crucial soluble pattern recognition molecule of the innate immune system. nih.gov It belongs to the collectin family and functions by recognizing specific carbohydrate patterns, including D-mannose, N-acetylglucosamine, and L-fucose, which are abundantly displayed on the surfaces of bacteria, viruses, fungi, and parasites. nih.govnih.govwikipedia.org

The structure of MBL is optimized for this recognition. Each MBL subunit has a carbohydrate-recognition domain (CRD) that binds a calcium ion, which in turn allows it to form bonds with the hydroxyl groups of mannose. nih.govresearchgate.net These subunits oligomerize to form larger structures, which increases the avidity and strength of binding to the repeating sugar patterns on microbial surfaces. researchgate.netresearchgate.net Upon binding to a pathogen, MBL can activate the lectin pathway of the complement system. nih.govwikipedia.org This activation, mediated by MBL-associated serine proteases (MASPs), leads to the cleavage of complement components C4 and C2, ultimately resulting in the opsonization (tagging for phagocytosis) and lysis of the pathogen. nih.govwikipedia.org MBL can also act as a direct opsonin, promoting phagocytosis without complement activation. nih.gov

Modulation of Adaptive Immune Responses

While the initial recognition of this compound structures is a key function of the innate immune system, this interaction also plays a critical role in shaping the subsequent adaptive immune response. nih.gov The detection of PAMPs by PRRs on antigen-presenting cells (APCs), such as dendritic cells and macrophages, is a crucial first step for initiating adaptive immunity. nih.gov

Upon recognizing mannose-containing antigens, APCs become activated. This activation leads to the processing of the antigen and its presentation to T-lymphocytes, a critical step in initiating a T-cell-mediated immune response. youtube.com The recognition of carbohydrate structures can lead to a set of signal transduction events that result in cytokine secretion and the activation of CD8+ T cells. researchgate.net Furthermore, some studies suggest that mannose can influence the differentiation of T-cells, for instance by promoting the generation of regulatory T-cells (Tregs), which play a role in controlling the immune response and preventing autoimmunity. nih.gov Therefore, the innate recognition of this compound not only provides immediate defense but also instructs the adaptive immune system on how to mount a specific and effective long-term response.

Influence on Regulatory T Cell Differentiation

This compound, a C-2 epimer of glucose, has demonstrated a significant immunoregulatory role, particularly in promoting the differentiation of regulatory T cells (Tregs). nih.govnih.govnih.gov Tregs, characterized by the expression of the transcription factor Foxp3, are crucial for maintaining immune homeostasis and preventing autoimmune diseases. Research has shown that supraphysiological levels of D-mannose can increase the proportion of Foxp3+ Tregs, thereby suppressing immunopathology in models of autoimmune diabetes and airway inflammation. nih.govnih.gov

The mechanism underlying this effect is centered on the activation of transforming growth factor-beta (TGF-β), a cytokine essential for the generation of Tregs from naive CD4+ T cells. nih.govnih.govmanchester.ac.uk D-mannose treatment enhances TGF-β signaling, not by increasing its production, but by promoting the activation of its latent form. nih.govmanchester.ac.uk This activation is mediated through two key pathways: the upregulation of integrin αvβ8 and the generation of reactive oxygen species (ROS). nih.govnih.gov D-mannose stimulation has been shown to increase the expression of both Itgav and Itgb8, the genes encoding the subunits of integrin αvβ8. nih.gov Concurrently, it boosts fatty acid oxidation in T cells, leading to increased ROS production. nih.govnih.gov Both integrin αvβ8 and ROS are known to be involved in the activation of latent TGF-β. nih.gov Blockade of either of these pathways significantly reduces the D-mannose-induced differentiation of Tregs, indicating their independent yet complementary roles in this process. nih.gov

In vitro studies with both mouse and human naive CD4+ T cells have confirmed that D-mannose specifically induces the expression of Foxp3 and promotes the development of functional Tregs. nih.govnih.gov These D-mannose-induced Tregs are capable of suppressing the proliferation of naive CD4+ T cells, similar to Tregs generated with TGF-β1. nih.gov

Table 1: Effect of D-Mannose on Regulatory T Cell Differentiation

| Experimental System | Treatment | Key Findings | Reference |

|---|---|---|---|

| In vitro (Mouse naive CD4+ T cells) | 25 mM D-mannose | Significant increase in the frequency and absolute number of CD25+Foxp3+ Tregs after 3 days of culture. | manchester.ac.uk |

| In vitro (Human naive CD4+ T cells) | D-mannose | Upregulation of the frequency of CD4+CD25hiFoxp3+ Tregs. | nih.gov |

| In vivo (Mouse model of autoimmune diabetes) | D-mannose in drinking water | Increased proportion of Foxp3+ regulatory T cells. | nih.gov |

| In vivo (Mouse model of airway inflammation) | D-mannose in drinking water | Increased proportion of Foxp3+ regulatory T cells. | nih.gov |